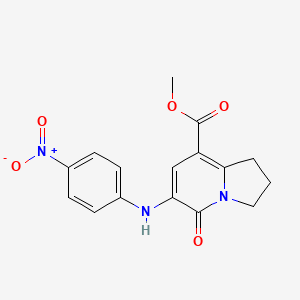

Methyl 6-(4-nitrophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-(4-nitrophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate is a complex organic compound belonging to the class of indolizines. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. This particular compound is characterized by the presence of a nitrophenylamino group, a carboxylate ester, and a ketone functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-nitrophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 4-nitroaniline with an appropriate ketoester under acidic or basic conditions to form the intermediate. This intermediate undergoes cyclization to form the indolizine core, followed by esterification to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Solvent recycling and purification steps are also integrated to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitrophenylamino group can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 6-(4-nitrophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitrophenylamino group allows it to participate in hydrogen bonding and other interactions with biological macromolecules, influencing pathways involved in cell signaling, metabolism, or gene expression .

Comparison with Similar Compounds

Similar Compounds

Methyl 6-amino-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate: Similar structure but with an amino group instead of a nitrophenylamino group.

Methyl 6-(4-chlorophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate: Similar structure but with a chlorophenylamino group instead of a nitrophenylamino group.

Biological Activity

Methyl 6-(4-nitrophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique indolizine structure, which is known to influence its biological activity. The presence of the nitrophenyl group is particularly noteworthy as it can enhance the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. For instance, a comparative study demonstrated that it exhibits significant antifungal activity against Candida albicans, Aspergillus flavus, and Aspergillus niger, with efficacy comparable to fluconazole .

Table 1: Antimicrobial Activity Comparison

| Pathogen | Methyl Compound Efficacy | Fluconazole Efficacy |

|---|---|---|

| Candida albicans | Moderate | High |

| Aspergillus flavus | Moderate | High |

| Aspergillus niger | Moderate | High |

The proposed mechanism of action for this compound involves interference with cellular processes in fungi. The compound may disrupt cell wall synthesis or function as an enzyme inhibitor, which has been observed in related compounds . Computational studies suggest that it interacts with key enzymes involved in fungal metabolism.

Case Studies and Research Findings

Several research findings support the biological activity of this compound:

- Antifungal Studies : In a study published in MDPI, researchers synthesized various derivatives of the compound and tested their antifungal activities. The results indicated that modifications to the nitrophenyl group significantly impacted efficacy against fungal strains .

- In-Silico Analysis : Computational modeling has provided insights into how this compound binds to target proteins within microbial cells. These studies suggest that the nitrophenyl group enhances binding affinity due to its electron-withdrawing nature, which stabilizes interactions with positively charged amino acids in active sites .

- Synergistic Effects : Some investigations have explored the potential for synergistic effects when combined with other antifungal agents. Preliminary results indicate that co-administration may enhance overall efficacy and reduce resistance development .

Properties

CAS No. |

612065-20-0 |

|---|---|

Molecular Formula |

C16H15N3O5 |

Molecular Weight |

329.31 g/mol |

IUPAC Name |

methyl 6-(4-nitroanilino)-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate |

InChI |

InChI=1S/C16H15N3O5/c1-24-16(21)12-9-13(15(20)18-8-2-3-14(12)18)17-10-4-6-11(7-5-10)19(22)23/h4-7,9,17H,2-3,8H2,1H3 |

InChI Key |

MOCCIPSEZUMLSZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2CCCN2C(=O)C(=C1)NC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.